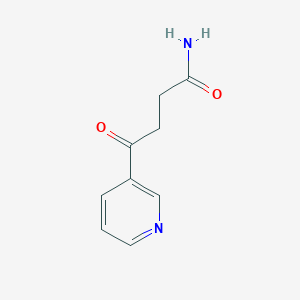

4-Oxo-4-(3-pyridyl)-butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanamide |

InChI |

InChI=1S/C9H10N2O2/c10-9(13)4-3-8(12)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13) |

InChI Key |

DJEKVKGYYASXCW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)N |

physical_description |

Solid |

Synonyms |

4-(3-pyridyl)-4-oxobutyramide POBAM |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo 4 3 Pyridyl Butanamide and Its Structural Analogues

Retrosynthetic Strategies and Key Precursors for the Butanamide and Pyridyl Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comadvancechemjournal.com For 4-oxo-4-(3-pyridyl)-butanamide, the most logical disconnection is at the amide bond, which simplifies the molecule into two key precursors: 4-oxo-4-(3-pyridyl)butanoic acid and ammonia (B1221849) or a protected amine equivalent. rsc.org

Another key disconnection is the C-C bond between the carbonyl group and the pyridine (B92270) ring. This suggests a Friedel-Crafts-type acylation reaction, where the pyridyl moiety acts as the nucleophile and a succinic acid derivative, such as succinic anhydride (B1165640) or a succinyl halide, serves as the electrophile.

The primary precursors identified through this analysis are:

Pyridyl moiety precursor : 3-substituted pyridines are common starting materials. Functionalization can be achieved through various methods, including halogenation followed by metal-catalyzed cross-coupling. researchgate.net

Butanamide moiety precursor : Succinic acid and its derivatives (e.g., succinic anhydride, succinyl chloride) are readily available and serve as the four-carbon backbone. nih.gov

A plausible retrosynthetic pathway is illustrated below:

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | Amide Bond (C-N) | 4-Oxo-4-(3-pyridyl)butanoic acid + Ammonia |

| 4-Oxo-4-(3-pyridyl)butanoic acid | Acyl-Aryl Bond (C-C) | 3-Halopyridine + Succinic anhydride derivative |

| 4-Oxo-4-(3-pyridyl)butanoic acid | Acyl-Aryl Bond (C-C) | Pyridine + Succinic anhydride (via Friedel-Crafts) |

Development and Optimization of Conventional and Unconventional Synthetic Routes

The synthesis of this compound can be achieved through both established and innovative chemical routes. These methods focus on the efficient formation of the key amide and carbon-carbon bonds.

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. rsc.orgsioc-journal.cn This typically involves the reaction of the corresponding carboxylic acid, 4-oxo-4-(3-pyridyl)butanoic acid, with ammonia or an amine. nih.gov

Conventional Methods: A common approach is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. The reaction of an acyl chloride with an amine is a simple and widely used method for amide synthesis.

Coupling Reagents: A variety of coupling reagents are employed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine.

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Uronium Salts | HATU, HBTU, HCTU, TBTU |

| Phosphonium Salts | BOP, PyBOP |

| Imidazolium-based | CDI (N,N'-Carbonyldiimidazole) |

Data sourced from BOC Sciences.

Biocatalytic Methods: Enzymes, such as hydrolases, can be used to catalyze amide bond formation, often in low-water systems to shift the equilibrium towards synthesis. rsc.org ATP-dependent enzymes are also promising, especially when coupled with ATP recycling systems. rsc.org

Introducing the keto-butanamide side chain onto the pyridine ring is a critical step. While direct C-H functionalization is an advancing field, it remains challenging due to the electron-deficient nature of the pyridine ring. researchgate.net

Kröhnke Pyridine Synthesis: The Kröhnke synthesis offers a versatile method for preparing highly substituted pyridines. wikipedia.org This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. wikipedia.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For instance, a Negishi or Suzuki coupling could be employed, reacting a pyridyl-organometallic species with a suitable four-carbon electrophile. Conversely, a halogenated pyridine can be coupled with a butanamide-containing organometallic reagent.

Copper-Catalyzed Reactions: Copper catalysts have been utilized in the synthesis of functionalized pyridines. acs.orgresearchgate.net One-pot cascade reactions involving ketones and other starting materials can lead to the formation of substituted pyridine rings. acs.org For example, a Cu(II)-catalyzed reaction of nitrones and ynamides can produce γ-ketoamides. acs.orgchemrxiv.org

Amidation Reactions and Amide Bond Formation Techniques

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comsioc-journal.cn In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are generally superior to stoichiometric ones in this regard.

Use of Safer Solvents : Replacing hazardous solvents like DMF and CH2Cl2 with greener alternatives is a key consideration. Research has shown that bio-based solvents like p-cymene (B1678584) can be effective replacements for toluene (B28343) in amidation reactions, sometimes leading to improved yields due to higher possible reaction temperatures. acs.orgacs.org

Catalysis : The use of catalysts, including biocatalysts, reduces the need for stoichiometric reagents, which often generate significant waste. rsc.org Boric acid has been investigated as a simple and readily available catalyst for solvent-free amide synthesis from carboxylic acids and urea. scispace.com

Energy Efficiency : Employing methods that can be conducted at ambient temperature and pressure, or utilizing energy-efficient technologies like microwave-assisted synthesis or flow chemistry, can reduce the environmental impact. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives, which may have distinct biological activities, requires stereoselective methods.

One approach is the diastereoselective reduction of γ-keto amides. clockss.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, the reduction of certain γ-keto amides with LiAlH4 has been studied, though diastereoselectivity can be variable. clockss.org

Alternatively, a carbene-catalyzed formal [4+2] annulation followed by ring-opening with nucleophiles has been developed for the enantioselective synthesis of γ-keto amides. nih.gov This one-pot strategy can produce a variety of such compounds with high enantioselectivities. nih.gov Copper-catalyzed reactions of nitrones and ynamides have also been shown to proceed with diastereoselectivity, with the catalyst controlling the stereochemical outcome. acs.orgchemrxiv.org

Methodological Considerations for Yield Enhancement and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com

Key Optimization Parameters

| Parameter | Considerations |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition. numberanalytics.com |

| Solvent | The choice of solvent affects the solubility of reactants and the stability of transition states. Polar aprotic solvents like DMF and DMSO are common for amide bond formation. numberanalytics.com |

| Concentration | Higher concentrations can accelerate reactions but may also increase the formation of byproducts. numberanalytics.com |

| Catalyst Loading | The amount of catalyst must be optimized to ensure efficient conversion without unnecessary cost or side reactions. |

| Reagent Stoichiometry | The ratio of reactants can significantly impact the yield and selectivity of the reaction. |

Data sourced from Number Analytics. numberanalytics.com

Systematic screening of solvents, temperatures, and catalysts is a common strategy for optimization. numberanalytics.com The use of higher boiling point solvents, such as p-cymene, can allow for higher reaction temperatures, which has been shown to improve yields in certain silica-catalyzed amidation reactions. acs.org Additionally, flow chemistry offers a promising avenue for optimization, enabling rapid screening of conditions and potentially improving efficiency through techniques like reactant recirculation. acs.orgnih.gov Predictive tools, such as machine learning models, are also emerging to forecast reaction yields and recommend optimal conditions, thereby reducing the number of required experiments. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Oxo 4 3 Pyridyl Butanamide

Electrophilic and Nucleophilic Transformations at the Butanamide Scaffold

The butanamide portion of 4-oxo-4-(3-pyridyl)-butanamide presents two primary sites for reactions: the electrophilic carbon of the ketone and the nucleophilic nitrogen of the amide.

Electrophilic Reactions: The ketone's carbonyl carbon is a key electrophilic center. It readily undergoes nucleophilic attack, leading to the formation of alcohols and other derivatives. smolecule.com For instance, reduction of the ketone with agents like sodium borohydride (B1222165) can yield the corresponding secondary alcohol.

Nucleophilic Reactions: The nitrogen atom of the amide can act as a nucleophile, although its reactivity is diminished due to the electron-withdrawing effect of the adjacent carbonyl group. However, under specific conditions, it can participate in reactions. The methylene (B1212753) groups adjacent to the ketone and amide are also susceptible to deprotonation by a strong base, creating a nucleophilic enolate that can react with various electrophiles.

A summary of potential transformations is presented in the table below:

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Addition to Ketone | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Enolate Formation | Strong Base (e.g., LDA) | Alkylated/Acylated Butanamide |

Directed Reactions and Functional Group Interconversions on the Pyridyl Moiety

The pyridine (B92270) ring offers multiple avenues for functionalization. The nitrogen atom in the pyridine ring influences its reactivity, generally deactivating the ring towards electrophilic substitution and directing incoming groups to the meta-position.

Functional Group Interconversions: Functional group interconversion is a common strategy in medicinal chemistry to optimize lead compounds. researchgate.net For this compound, this could involve modifications of substituents on the pyridine ring, should any be present in a derivative.

Directed Reactions: The nitrogen atom can be targeted for reactions such as N-oxidation. ebi.ac.uk This modification can alter the electronic properties of the pyridine ring, potentially influencing its biological activity and metabolic fate.

The following table outlines some possible reactions on the pyridine ring:

| Reaction Type | Reagent/Condition | Product Type |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide derivative |

Modifications and Derivatization of the Amide Functionality

The amide group is a crucial site for derivatization, allowing for the synthesis of a wide array of analogs with potentially different biological activities.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov This acid can then serve as a precursor for the synthesis of other derivatives, such as esters or different amides.

N-Alkylation/N-Arylation: The amide nitrogen can be alkylated or arylated, although this often requires activation of the amide or the use of strong bases and electrophiles.

Dehydration: Dehydration of the primary amide can lead to the formation of a nitrile, although this is a harsh reaction and may not be compatible with the rest of the molecule.

A summary of amide modifications is provided below:

| Reaction Type | Reagent/Condition | Product Type |

| Hydrolysis | Acid or Base | 4-Oxo-4-(3-pyridyl)butanoic acid |

| Amide Coupling | Carboxylic acid, coupling agents | N-substituted amide derivatives |

Reduction and Oxidation Chemistry Pertaining to the Ketone and Pyridine Rings

The ketone and pyridine functionalities are susceptible to both reduction and oxidation, providing pathways to a variety of derivatives.

Reduction:

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.comlibretexts.org In biological systems, this reduction can be catalyzed by enzymes like alcohol dehydrogenases. libretexts.org

Pyridine Ring Reduction: Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, though this typically requires more forceful conditions than ketone reduction.

Oxidation:

Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide using oxidizing agents like peroxy acids. ebi.ac.uk

Oxidation of the Butanamide Chain: While the butanamide chain is generally stable to oxidation, harsh conditions could lead to degradation.

Key redox reactions are summarized in the table:

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Ketone | Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Pyridine Ring | Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Piperidine derivative |

| Pyridine Ring | Oxidation | m-CPBA | Pyridine-N-oxide derivative |

Utilization of this compound as a Synthon in Complex Heterocyclic Synthesis

This compound is a valuable synthon for the construction of more complex heterocyclic systems. The presence of multiple reactive sites allows for its participation in various cyclization reactions.

For example, the active methylene group adjacent to the ketone can be utilized in condensation reactions. Research has shown that similar 3-oxo-N-(pyridyl)butanamides can be used as key intermediates in the synthesis of pyrazole, pyridine, and bipyridine derivatives. researchgate.net For instance, reaction with hydrazonoyl chlorides can lead to the formation of pyrazole-carboxamides. researchgate.net Coupling with diazonium salts can yield hydrazones, which can then be cyclized to form triazine derivatives. researchgate.net

Furthermore, condensation of the active methylene group with various electrophiles can lead to the formation of fused heterocyclic systems. For example, reaction with arylmethylenepropanedinitrile derivatives can afford bipyridine structures. researchgate.net These examples highlight the utility of the this compound scaffold in generating a diverse range of complex heterocyclic compounds with potential applications in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Oxo 4 3 Pyridyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) ¹H NMR provides initial information on the number and type of protons in the molecule. For 4-Oxo-4-(3-pyridyl)-butanamide, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the butanamide chain. Predicted ¹H NMR data in D₂O suggests specific chemical shifts for these protons. bovinedb.ca

To assemble the molecular skeleton, two-dimensional (2D) NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent methylene (B1212753) protons (-CH₂-CH₂-) in the butanamide chain and between the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. columbia.edu The edited HSQC experiment further distinguishes between CH/CH₃ and CH₂ groups by displaying their signals with opposite phases. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. columbia.edu For instance, HMBC would show a correlation from the protons of the methylene group adjacent to the ketone (H-3) to the ketonic carbonyl carbon (C-4) and the carbons of the pyridine ring. Similarly, correlations from the pyridine protons to the ketone carbonyl carbon (C-4) would firmly establish the connection between the pyridine ring and the butanamide chain. The absence of a correlation does not definitively rule out proximity, as the coupling strength can be near zero for certain dihedral angles. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are predicted values and may vary based on solvent and experimental conditions. Correlations are based on the known structure.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| Pyridine Ring | |||

| C-2' | 9.12 (d) | 151.7 | C-4', C-6', C-4 |

| C-4' | 8.85 (dd) | 136.2 | C-2', C-6', C-5' |

| C-5' | 7.59 (dd) | 124.3 | C-3', C-4' |

| C-6' | 8.35 (d) | 154.1 | C-2', C-4' |

| C-3' | - | 131.0 | - |

| Butanamide Chain | |||

| C-2 | 2.75 (t) | 35.1 | C-1, C-3, C-4 |

| C-3 | 3.31 (t) | 30.5 | C-1, C-2, C-4 |

| C-1 (Amide C=O) | - | 178.1 | - |

| C-4 (Ketone C=O) | - | 200.2 | - |

| Amide NH₂ | ~7.0-8.0 | - | C-1, C-2 |

Data inferred from predicted spectra and general principles of NMR. bovinedb.cacolumbia.edu

While solution-state NMR characterizes molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.net For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Hydrogen Bonding: The presence of both a hydrogen bond donor (amide N-H) and acceptors (amide C=O, ketone C=O, pyridine N) makes hydrogen bonding a critical determinant of the solid-state structure. ¹⁵N ssNMR is particularly sensitive to the electronic environment of the nitrogen atoms. mdpi.com The ¹⁵N chemical shift of the pyridine nitrogen can indicate its protonation state and involvement in hydrogen bonds. mdpi.comacs.org Similarly, the ¹⁵N and ¹H chemical shifts of the amide group would provide direct evidence of its role in the crystal lattice.

Probe Molecular Dynamics: Variable temperature ssNMR experiments can reveal information about molecular motions in the solid state, such as the rotation or libration of the pyridine ring. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. acs.orgnih.gov

High-Resolution and Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry measures molecular masses with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identity. For this compound, the molecular formula is C₉H₁₀N₂O₂. nih.govebi.ac.uk HRMS would be used to confirm the exact mass of its molecular ion.

Table 2: Calculated Exact Mass for HRMS Analysis

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |

| C₉H₁₀N₂O₂ | [M+H]⁺ | 179.08150 |

| C₉H₁₀N₂O₂ | [M+Na]⁺ | 201.06345 |

| C₉H₁₀N₂O₂ | [M-H]⁻ | 177.06695 |

Calculations based on the molecular formula C₉H₁₀N₂O₂. nih.govebi.ac.uk

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion), which is then fragmented by collision with an inert gas. Analysis of the resulting product ions provides detailed structural information. Predicted MS/MS data is available for this compound. bovinedb.ca

In positive ion mode, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide group to form a [M+H-17]⁺ ion.

Cleavage of the Butanamide Chain: Breakage of the C-C bonds in the aliphatic chain.

Formation of the 3-Pyridoyl Cation: A prominent peak at m/z 106, corresponding to the [C₆H₄NO]⁺ fragment, would be highly characteristic, resulting from cleavage of the bond between the ketone carbonyl and the adjacent methylene group.

Table 3: Predicted Major Fragment Ions in Positive ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

| 179.1 | 162.1 | NH₃ | [M+H-NH₃]⁺ |

| 179.1 | 121.1 | C₂H₃NO (Acrylamide) | [C₇H₇NO]⁺ |

| 179.1 | 106.1 | C₃H₅NO (Propanamide) | 3-Pyridoyl cation [C₆H₄NO]⁺ |

| 179.1 | 78.1 | C₄H₅N₂O₂ | Pyridine cation [C₅H₄N]⁺ |

Data interpreted from predicted MS/MS spectra. bovinedb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group has characteristic vibrational frequencies. capes.gov.brcdnsciencepub.com

For this compound, the key functional groups are the primary amide, the ketone, and the substituted pyridine ring.

Amide Group: This group will give rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The amide I band (primarily C=O stretch) is very intense in the IR spectrum, appearing around 1680-1640 cm⁻¹. The amide II band (N-H bend and C-N stretch) is found near 1640-1590 cm⁻¹.

Ketone Group: The C=O stretching vibration of the aryl alkyl ketone will produce a strong absorption in the IR spectrum, typically in the range of 1700-1680 cm⁻¹. This may overlap with the amide I band, potentially appearing as a broadened or complex feature.

Pyridine Ring: The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com

Aliphatic Chain: The CH₂ groups will show C-H stretching vibrations in the 2950-2850 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=O stretching is strong in the IR, C=C bonds, particularly in the aromatic ring, often give strong signals in the Raman spectrum.

Table 4: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Primary Amide | 3400 - 3100 (doublet) | Medium-Strong | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium | Medium |

| C=O Stretch | Ketone | 1700 - 1680 | Strong | Medium |

| Amide I (C=O Stretch) | Primary Amide | 1680 - 1640 | Very Strong | Medium |

| Amide II (N-H Bend) | Primary Amide | 1640 - 1590 | Strong | Weak |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong | Strong |

Data based on established vibrational spectroscopy correlation tables and literature on pyridine derivatives. capes.gov.brcdnsciencepub.comcdnsciencepub.compublish.csiro.au

X-ray Crystallography for Definitive Single-Crystal Structure Determination of this compound and Its Co-crystals

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for diffraction studies would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-Crystal Structure Determination:

The process would involve growing a high-quality single crystal of this compound, a step that can be challenging. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined.

For related butyramide (B146194) derivatives, such as N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide, X-ray diffraction studies have revealed key structural features that would be anticipated for this compound. researchgate.net Typically, the pyridine ring is found to be planar. researchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. Given the presence of the primary amide (-CONH2) and the ketone (C=O) groups in this compound, strong N-H···O and C-H···O hydrogen bonds would be expected to dominate the crystal packing, linking molecules into extended chains or more complex three-dimensional networks. researchgate.net

Co-crystal Formation and Analysis:

Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it with another molecule (a co-former) in the same crystal lattice. mdpi.com The pyridine ring and the amide group in this compound make it an excellent candidate for forming co-crystals with various co-formers, particularly those containing carboxylic acid or other hydrogen bond donors/acceptors. mdpi.comacs.org

The design of co-crystals often relies on the principle of supramolecular synthons, which are robust and predictable hydrogen-bonding patterns. For this compound, potential synthons include the acid-pyridine heterosynthon if co-crystallized with a carboxylic acid. acs.org Studies on the co-crystallization of other pyridine carboxamides have shown that the position of functional groups significantly influences the resulting supramolecular architecture, leading to either co-crystals or other solid forms like eutectics. acs.org

The characterization of these co-crystals would again rely on single-crystal X-ray diffraction to confirm the inclusion of both the active molecule and the co-former in the crystal lattice and to elucidate the specific hydrogen bonding interactions between them.

Table 4.4.1: Representative Crystallographic Data for a Related Pyridine Butyramide Derivative

| Parameter | N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.187(3) |

| b (Å) | 9.379(4) |

| c (Å) | 17.210(8) |

| Z | 4 |

| Key Interactions | N-H···O, C-H···O, C-H···N hydrogen bonds, C-H-π interactions |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable insights into the electronic structure and transitions within a molecule. For this compound, these techniques can characterize the chromophores present—namely the pyridine ring conjugated with the ketone.

UV-Visible Absorption Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the pyridine ring and the carbonyl group will give rise to these bands, likely in the range of 230-280 nm, similar to other pyridine derivatives. msuniv.ac.in

n→π Transitions:* This transition involves promoting a non-bonding electron (from the lone pairs on the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically of much lower intensity than π→π* transitions and appear at longer wavelengths, typically above 300 nm for aromatic ketones. mdpi.com

Solvent polarity can influence the position of these absorption bands. An increase in solvent polarity generally causes a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions. Studies on the related compound nicotinamide (B372718) have demonstrated such solvatochromic effects. researchgate.net

Table 4.5.1: Expected Electronic Transitions for this compound based on Related Structures

| Transition Type | Expected Wavelength Range (nm) | Chromophore | Expected Intensity |

|---|---|---|---|

| π→π * | ~230 - 280 | Pyridyl-ketone | High |

| n→π * | >300 | C=O, Pyridine-N | Low |

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and a suitable electronic system. While not all pyridine derivatives are strongly fluorescent, the presence of the conjugated keto group could potentially lead to observable emission.

The fluorescence properties of nicotinamide derivatives have been studied, showing that the emission spectra can be sensitive to the molecular environment. researchgate.netpnas.org For instance, a fluorescent analog of nicotinamide adenine (B156593) dinucleotide (NAD), which contains the nicotinamide moiety, exhibits an emission maximum around 410 nm. pnas.org The fluorescence quantum yield and lifetime are key parameters that would be determined. These are often quenched or enhanced by interactions with the solvent or other molecules. pnas.org

If this compound is fluorescent, its emission spectrum would likely be a mirror image of its longest-wavelength absorption band. The study of its fluorescence in different solvents could provide information about the dipole moment of the molecule in its excited state, offering deeper insight into its electronic structure. researchgate.net

Computational and Theoretical Investigations of 4 Oxo 4 3 Pyridyl Butanamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and properties of molecules. researchgate.net For 4-Oxo-4-(3-pyridyl)-butanamide, DFT calculations would typically be performed to optimize its three-dimensional geometry and compute key electronic descriptors. researchgate.net

Detailed research findings from specific DFT studies on this compound are not widely available in published literature. However, analysis of related pyridyl ketones and nicotinamide (B372718) derivatives shows that such studies focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (reactivity towards electrophiles), while the LUMO energy indicates its ability to accept electrons (reactivity towards nucleophiles). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Another key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. For this compound, MEP maps would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the ketone and amide groups, identifying these as sites susceptible to electrophilic attack. researchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the amide group, indicating sites for nucleophilic attack.

While specific DFT-calculated values for this compound are not published, various computed properties are available from public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 178.19 g/mol | nih.gov |

| Monoisotopic Mass | 178.07423 Da | uni.luebi.ac.uk |

| XLogP3 (Predicted) | -0.8 | nih.govuni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 137.4 | uni.lu |

| Predicted CCS ([M+Na]⁺, Ų) | 143.9 | uni.lu |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would model its dynamic behavior, revealing its conformational landscape—the collection of shapes the molecule can adopt—and how it interacts with solvent molecules like water.

Specific MD studies on this compound have not been published. However, MD simulations performed on analogous nicotinamide derivatives in drug discovery research demonstrate the utility of this technique. tcsedsystem.edunih.govnih.gov Such simulations can establish the stability of a ligand's binding pose within a protein's active site over a set period (e.g., 100 nanoseconds). researchgate.netmdpi.com By analyzing the trajectory of the molecule, researchers can understand its flexibility, identify the most stable conformations, and study how surrounding water molecules influence its structure and energy. This is crucial for predicting how the molecule behaves in a biological environment. researchgate.net

In Silico Prediction of Chemical Reactivity and Mechanistic Pathways

In silico methods are used to predict the chemical reactivity and potential reaction mechanisms of a molecule without performing actual experiments. nih.gov These predictions are often derived from the electronic properties calculated using methods like DFT. For this compound, the presence of a pyridine (B92270) ring, a ketone group, and an amide group suggests it can participate in several reaction types, including oxidation, reduction, and substitution.

The reactivity of the molecule can be inferred from its FMOs and MEP map. researchgate.net The electron-rich oxygen atoms are likely sites for protonation or interaction with electrophiles, while the carbon atoms of the carbonyl groups are potential sites for nucleophilic attack. The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions. Mechanistic pathways for its formation or degradation, such as its role as a metabolite of nicotine (B1678760), can also be investigated computationally. nih.govnih.gov For instance, studies on related pyridyl compounds have used computational methods to elucidate reaction mechanisms, such as the cyclization pathways of intermediates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the structural properties of a group of molecules and their biological activity. tandfonline.comresearchgate.net While no QSAR models have been published specifically for this compound, numerous studies have been conducted on its analogues, particularly nicotinamide derivatives, to guide the design of new therapeutic agents. tandfonline.comresearchgate.netnih.gov

These studies involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and correlating them with their measured biological activity (e.g., IC₅₀ values).

Table 2: Examples of QSAR Studies on Nicotinamide Analogues

| Compound Class / Target | Key Findings & Descriptors | Reference(s) |

|---|---|---|

| Nicotinamide Analogues as Bruton's Tyrosine Kinase (Btk) Inhibitors | A 4D-QSAR model was developed for 96 nicotinamide analogues. The model showed good predictive capacity and highlighted the importance of interactions with the Tyr551 residue for inhibitor potency. | tandfonline.comresearchgate.net |

| Nicotinamide Derivatives as NCX Inhibitors | A QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives showed that inhibitory activity against the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity (π) and shape (B(iv)) of substituents. | nih.gov |

| Niacinamide Analogues as Androgen Receptor (AR) Antagonists | 3D-QSAR models (CoMFA and CoMSIA) were built for niacinamide analogues, providing contour maps that help understand the structural features essential for AR antagonistic activity, guiding the design of new anti-prostate cancer agents. | researchgate.net |

| Nicotinamide Analogues and p-hydroxybenzoate hydroxylase (PHBH) | A QSAR analysis revealed that the rate of flavin reduction in PHBH by nicotinamide analogues correlated not with redox potential, but with the size and hydrophobicity of substituents, highlighting the importance of conformational changes for catalytic activity. | rcsb.org |

These studies demonstrate how QSAR can elucidate the key structural features required for a specific biological effect, providing a rational basis for designing more potent analogues.

Molecular Docking Studies for Putative Binding Interactions with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential for predicting the binding affinity and interaction patterns of potential drugs with their biological targets.

Although no specific docking studies for this compound are available, research on its analogues demonstrates its potential utility. Nicotinamide derivatives have been docked into the active sites of various enzymes to explore their inhibitory potential. nih.govmdpi.commedrxiv.org These studies calculate a docking score (an estimate of binding free energy) and identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's binding pocket.

Table 3: Examples of Molecular Docking Studies on Nicotinamide Analogues

| Ligand / Analogue Class | Protein Target | Key Findings & Interactions | Reference(s) |

|---|---|---|---|

| Nicotinamide-based Derivative | VEGFR-2 | Docking confirmed that the designed compound binds effectively in the VEGFR-2 pocket. The pyridine ring formed a hydrogen bond with Cys917, and other parts of the molecule made multiple hydrophobic interactions. | mdpi.com |

| Nicotinamide Riboside (NR) and NMN | SARS-CoV-2 Proteins (RdRp, Mpro, etc.) and human ACE2 | NR and its metabolite NMN were shown to target multiple viral and human proteins. Docking scores and binding modes suggested potential as competitive inhibitors, particularly against RNA-dependent RNA polymerase (RdRp). | nih.govnih.gov |

| Nicotine Imine and 1-Methylnicotinamide | DNA Methyltransferase 1 (DNMT1) | Docking studies of nicotine metabolites predicted that nicotine imine binds specifically to the regulatory domain of DNMT1 with a docking energy of -6.2 kcal/mol, suggesting a role in modulating its activity. | medrxiv.org |

These examples show how docking can screen for potential biological targets and provide hypotheses about the mechanism of action for nicotinamide-containing compounds like this compound.

Mechanistic Biochemical and Biological Studies of 4 Oxo 4 3 Pyridyl Butanamide in Vitro and in Silico Focus

Characterization of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

While 4-Oxo-4-(3-pyridyl)-butanamide is a known metabolite, comprehensive studies detailing its specific interactions with biological targets like enzymes and receptors are not extensively documented in publicly available literature. Its primary characterization is in the context of nicotine (B1678760) metabolism, with its cellular location noted as the cytoplasm. nih.gov Insights into its potential interactions are often inferred from studies of structurally similar compounds.

Inhibition mechanisms are generally classified as competitive, non-competitive, or uncompetitive. khanacademy.orglibretexts.org

Competitive inhibition: An inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). khanacademy.orglibretexts.org

Non-competitive inhibition: An inhibitor binds to a site other than the active site, reducing the enzyme's efficiency. This decreases Vₘₐₓ without affecting Kₘ. khanacademy.orglibretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both Vₘₐₓ and Kₘ. khanacademy.org

Without experimental data, the specific mode of enzyme inhibition for this compound, if any, remains undetermined.

Direct receptor binding profiles for this compound are scarce. However, research on analogous structures provides some context. For instance, a series of 4-oxo-4-(indolin-1-yl)butanoic acids, which share the 4-oxobutanoic acid core but differ in the aromatic ring system and lack the amide group, were identified as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P₁). researchgate.net These findings suggest that the 4-oxobutanoic scaffold can be adapted to interact with specific G protein-coupled receptors, though this cannot be directly extrapolated to the butanamide derivative without dedicated binding assays. researchgate.net

Biophysical techniques are crucial for quantifying the thermodynamics and kinetics of protein-ligand interactions. ethz.chpurdue.edu Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing data on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). purdue.edu Surface Plasmon Resonance (SPR) is another powerful tool that monitors binding in real-time by detecting changes in the refractive index at a sensor surface, yielding kinetic parameters such as association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₔ) can be calculated. ethz.ch There are currently no published studies that have applied these specific techniques to quantify the interaction of this compound with a biological target.

Receptor Binding Profiling and Ligand-Target Recognition Studies

In Vitro Cellular Target Identification and Intracellular Pathway Modulation

The primary identified role for this compound is as an intermediate in metabolic pathways. nih.gov It is a known metabolite of nicotine and is found in the cytoplasm. nih.govnih.gov Its formation is part of a significant biotransformation route for nicotine in humans. nih.gov Research on the related compound, 4-Oxo-4-(3-pyridyl)butanal (an aldehyde), has shown it may inhibit the growth of ovary cells, potentially through interactions with DNA. biosynth.com However, whether the butanamide derivative shares similar cellular targets or modulates intracellular pathways beyond its role in metabolism has not been established.

Biotransformation and In Vitro Metabolic Stability Studies of this compound

Metabolic stability, often expressed as in vitro half-life (t₁/₂) or intrinsic clearance (CLᵢₙₜ), is a critical parameter in assessing a compound's pharmacokinetic profile. srce.hr The biotransformation of this compound is linked to the metabolism of nicotine. It has been identified as a product of the in vitro metabolism of norcotinine (B101708) by microsomal preparations.

A closely related compound, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), is also a key metabolite of nicotine. nih.gov Studies have quantified this keto acid in the urine of smokers and individuals using a nicotine patch. In one study, the mean concentration of the keto acid was significantly higher in smokers compared to those on nicotine replacement therapy, highlighting its origin from tobacco exposure. nih.gov This keto acid is subsequently reduced to form 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), indicating that this metabolic conversion is a substantial pathway in humans. nih.gov While these findings relate to the carboxylic acid analogue, they underscore the metabolic activity centered around the 4-oxo-4-(3-pyridyl)butane structure.

Table 1: Urinary Concentrations of a Related Metabolite, 4-Oxo-4-(3-pyridyl)butanoic Acid (Keto Acid), in Humans

Note: The following data is for the related carboxylic acid, not the butanamide.

| Subject Group (n=8) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Smokers (Ad Libitum) | 228 | 129 |

| Nicotine Patch Users | 97.5 | 80.6 |

This table was generated based on data from a study on nicotine metabolism. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Mechanistic Insights with this compound Analogues

Structure-Activity Relationship (SAR) studies on analogues of this compound provide valuable insights into how chemical modifications influence biological activity. While SAR studies on this specific compound are not available, research on related structures is informative.

In the development of antiepileptic agents based on a pyrrolidone acetamide (B32628) scaffold, the carboxamide moiety was found to be essential for affinity to the target. researchgate.net Furthermore, substitutions at the 4-position of the lactam ring with small hydrophobic groups were shown to enhance both in vitro and in vivo potency. researchgate.net

Another study focused on betulinic acid derivatives as HIV inhibitors, where a 4-oxo-4-piperazin-1-yl)-N-(thiazol-2-yl)butanamide side chain was utilized. nih.gov Replacing the amide-linked piperazine (B1678402) with an ester-linked propanediol (B1597323) was found to be detrimental to the compound's activity, indicating the importance of the amide linkage and the nature of the linker in this particular series. nih.gov

Research on S1P₁ receptor agonists showed that replacing a thiophene (B33073) group with a pyridine (B92270) ring in butanoic acid derivatives resulted in less lipophilic compounds that retained potency as S1P₁ agonists. researchgate.net This highlights the role of the aromatic system in defining the pharmacokinetic and pharmacodynamic properties of the 4-oxobutanoic acid scaffold. researchgate.net

Table 2: Summary of SAR Insights from Analogous Compounds

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| Pyrrolidone Acetamides | Essential carboxamide moiety | Maintained affinity for the biological target | researchgate.net |

| Pyrrolidone Acetamides | 4-position substitution with small hydrophobic groups | Improved in vitro and in vivo potency | researchgate.net |

| Betulinic Acid Derivatives | Replacement of amide/piperazine linker with an ester | Detrimental to anti-HIV activity | nih.gov |

| S1P₁ Receptor Agonists | Replacement of thiophene with pyridine | Decreased lipophilicity while maintaining potency | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 4 Oxo 4 3 Pyridyl Butanamide in Research Matrices

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography stands as a cornerstone for the analysis of 4-Oxo-4-(3-pyridyl)-butanamide and related compounds, offering powerful separation capabilities essential for isolating the analyte from complex mixtures and ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a premier technique for the analysis of this compound and its acidic analogue, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid). nih.gov The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: Reverse-phase (RP) HPLC is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comunipd.it The mobile phase typically consists of an aqueous component (water with a buffer like formic acid or phosphoric acid to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol). sielc.comunipd.it Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with varying polarities and to ensure the timely elution of the target analyte. unipd.it

For detection, a UV absorption photometer can be used, with the wavelength set to a maximum absorbance of the pyridine (B92270) ring, often around 210 nm or 268 nm for related structures. google.com However, for higher sensitivity and specificity, especially in complex biological matrices like urine, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov Atmospheric pressure chemical ionization (APCI) is a suitable interface for such compounds. nih.gov

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its reliability. ijsrst.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity and Range: Demonstrating a direct proportional relationship between detector response and concentration over a defined range.

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with relative standard deviation (RSD) being the key metric.

Accuracy: Determined by recovery studies in a spiked matrix.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

A study on the related keto acid in human urine demonstrated a quantitative method where the keto acid was first reduced to a hydroxy acid with NaBH4 and then analyzed by LC-APCI-MS/MS. nih.gov This indirect analysis highlights a strategy to improve chromatographic behavior and detection sensitivity. The levels of keto acid in smokers' urine were found to be 228 ± 129 ng/mL. nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Pyridine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-C8, 250 mm × 4.6 mm | google.com |

| Mobile Phase | Acetonitrile, water, and phosphoric acid or formic acid | sielc.com |

| Detection | UV Absorption at 210 nm or 268 nm | google.com |

| Column Temp. | 25°C - 40°C | unipd.itgoogle.com |

| Flow Rate | 0.4 - 1.0 mL/min | unipd.it |

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. tandfonline.com For polar, non-volatile molecules like this compound, derivatization is typically required to convert them into volatile species suitable for GC analysis. The presence of a carboxylic amide and a ketone group makes the compound non-volatile.

Derivatization: The primary goal of derivatization is to replace active hydrogens in polar functional groups (like -NH2) with non-polar groups, thereby increasing volatility and thermal stability. Common derivatization approaches for amides and ketones include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis: GC coupled with Mass Spectrometry (GC-MS) is the standard for such analyses, providing both separation and structural identification. nih.govcoresta.org

Separation: A non-polar capillary column, such as one with a ZB 5-MS stationary phase, is typically used. derpharmachemica.com A temperature program is employed, starting at a lower temperature and gradually increasing to elute the analytes. derpharmachemica.com

Detection: The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound that serves as a chemical fingerprint. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. nih.gov The Human Metabolome Database contains a predicted GC-MS spectrum for non-derivatized this compound, though direct analysis is challenging. hmdb.ca

Studies on various pyridine derivatives in complex samples like cigarette smoke have demonstrated the utility of GC-MS, achieving good linearity (R² > 0.999), recovery (83-110%), and repeatability (RSD 1.1-10.5%). coresta.org

Table 2: General GC-MS Conditions for Pyridine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ZB 5-MS Capillary Column (Non-Polar) | derpharmachemica.com |

| Carrier Gas | Helium | derpharmachemica.com |

| Injection Mode | Splitless or Headspace | tandfonline.comderpharmachemica.com |

| Temperature Program | e.g., 70°C, ramped at 6°C/min to 260°C | derpharmachemica.com |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70eV | hmdb.ca |

Chiral chromatography is essential when a compound can exist as enantiomers, which are non-superimposable mirror images that often have different biological activities. While this compound itself is achiral, its metabolites can be chiral. For instance, the reduction of the ketone group leads to the formation of 4-hydroxy-4-(3-pyridyl)-butanamide, which has a chiral center. The analysis of the enantiomers of the related 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) has been demonstrated. nih.gov

Two main strategies are used for chiral separation via chromatography:

Indirect Separation: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). A study successfully used this approach by reacting hydroxy acid enantiomers with (S)-(-)-alpha-methylbenzyl isocyanate. nih.gov The resulting diastereomeric products were then separated and quantified using LC-MS/MS. nih.gov

Direct Separation: This method uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiral-Cel OJ-H) are widely used for this purpose. google.com The separation is typically performed using HPLC with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. rsc.org

In the analysis of the hydroxy acid metabolite of nicotine (B1678760), it was found that while both enantiomers are formed, the (R)-enantiomer is predominant in human urine, with levels of (R)- and (S)-hydroxy acid being 1120 ± 600 ng/mL and 14.1 ± 8.0 ng/mL, respectively, in smokers. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Derivatives

Capillary Electrophoresis (CE) for High-Efficiency Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their size, charge, and mobility. chromatographyonline.com It is particularly well-suited for the analysis of charged and polar compounds, such as pyridine derivatives, in complex biological matrices. lcms.czdiva-portal.org

The combination of CE with mass spectrometry (CE-MS) provides a powerful tool for the identification of metabolites. ebi.ac.uk In this setup, CE performs the high-resolution separation, and MS provides sensitive detection and structural confirmation. The technique offers several advantages:

High Separation Efficiency: CE can generate hundreds of thousands of theoretical plates, leading to sharp peaks and excellent resolution.

Low Sample Consumption: Only nanoliter volumes of the sample are required for injection.

Rapid Analysis: Separations can often be completed in minutes. lcms.cz

For the analysis of nicotine metabolites in urine, a combination of solid-phase extraction (SPE) for sample cleanup and concentration, followed by CE-MS, has been successfully used. ebi.ac.uk Different CE modes, such as Capillary Zone Electrophoresis (CZE), can be employed. In CZE, separation occurs in an open capillary filled with a buffer solution, and analytes migrate according to their charge-to-size ratio. The use of coated fused-silica capillaries can improve reproducibility by controlling the electroosmotic flow (EOF). diva-portal.org

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a widely accessible technique that can be used for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions. The pyridine ring in this compound is a strong chromophore. libretexts.org

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). upi.edu To perform a quantitative analysis, a calibration curve of absorbance versus concentration is first prepared using standards of known concentration.

The UV spectrum of pyridine and its derivatives typically shows strong absorption bands. researchgate.net For pyridine itself, a strong π → π* transition is observed around 250-270 nm, and a weaker n → π* transition can be seen at longer wavelengths. libretexts.orgresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the nature of substituents on the pyridine ring. sielc.com For quantitative work, analysis is usually performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. sielc.com

Table 3: Reported UV Absorption Maxima for Pyridine and Related Compounds

| Compound | λmax (nm) | Solvent | Source |

|---|---|---|---|

| Pyridine | ~256 | Not Specified | researchgate.net |

| Pyridine | ~240 (π-π), 320-380 (n-π) | Not Specified | libretexts.org |

Electrochemical Methods for Detection and Characterization

Electrochemical methods investigate the redox properties of a compound and can be used for both characterization and sensitive detection. The pyridine ring is electrochemically active due to the presence of the nitrogen heteroatom and the π-electron system. mdpi.comdntb.gov.ua Techniques like cyclic voltammetry (CV) can be used to study the oxidation and reduction potentials of pyridine derivatives.

Studies on various pyridine derivatives have shown that they typically exhibit irreversible redox processes in aqueous media. mdpi.comunam.mx The potential at which these processes occur is highly dependent on the substituents attached to the pyridine ring. mdpi.com

Electron-donating groups (like -NH2) generally make the compound easier to oxidize (decrease the oxidation potential). qu.edu.qa

Electron-withdrawing groups (like the ketone in this compound) make the compound harder to oxidize and easier to reduce (increase the oxidation potential). mdpi.com

This principle allows electrochemical methods to be highly selective. When used as a detection method coupled with a separation technique like HPLC (HPLC-ED), it can provide very low detection limits for electroactive analytes. The characterization of pyridine derivatives using voltammetric measurements provides valuable information on their electronic structure and potential redox behavior in biological systems. worldscientific.com

Application of Derivatization Reagents in Analytical Procedures for Enhanced Detection

Chemical derivatization is a critical strategy in analytical chemistry used to modify an analyte's structure to enhance its detectability and improve its chromatographic properties. For a compound like this compound, which possesses a ketone, a pyridine ring, and a primary amide, derivatization can be employed to increase volatility for gas chromatography (GC) or improve ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). researchgate.netweber.hu The process involves reacting the target molecule with a specific reagent to create a derivative with more favorable analytical characteristics. researchgate.net

While specific derivatization protocols for this compound are not extensively detailed in the literature, a highly relevant and comprehensive procedure has been developed for the structurally analogous compound, 4-oxo-4-(3-pyridyl)butanoic acid (keto acid). nih.gov This methodology provides a clear framework for how the functional groups, particularly the ketone, within the 4-oxo-4-(3-pyridyl)butyl structure can be targeted for enhanced analytical quantification.

The primary challenge in analyzing this keto acid, and by extension the keto-amide, is often addressed by targeting the ketone functional group. ddtjournal.comacs.org A published study on nicotine metabolism utilized a multi-step derivatization process to quantify the keto acid in human urine using liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). nih.gov The first step of this procedure involved the quantitative reduction of the ketone group in 4-oxo-4-(3-pyridyl)butanoic acid to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄). This conversion to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid) is a key step, as the resulting secondary alcohol is more amenable to subsequent derivatization. nih.gov

Following the reduction, the hydroxy acid underwent further derivatization to create diastereomers that could be readily separated and quantified. The sample was first esterified using acidic methanol. Subsequently, it was treated with the chiral derivatizing reagent (S)-(-)-alpha-methylbenzyl isocyanate. This reaction targets the hydroxyl group, yielding diastereomeric products, specifically methyl-4(S)- or methyl-4(R)-[(S)-alpha-methylbenzylcarbamoyl]-4-(3-pyridyl)butanoate. These derivatives were then purified by HPLC and quantified by LC-APCI-MS/MS. nih.gov This approach not only enhances detectability but also allows for the chiral separation of enantiomers. nih.gov

Other general strategies for derivatizing ketones include reactions with hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansyl hydrazine, to form stable hydrazones. nih.gov Another approach involves reaction with hydroxylamine (B1172632) to form the corresponding oxime, which can improve ionization efficiency in ESI-MS. ddtjournal.com For GC analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens, such as those on an amide, to increase thermal stability and volatility.

The detailed findings for the derivatization of the related keto acid are summarized in the table below.

Table 1: Derivatization Procedure for the Analysis of 4-oxo-4-(3-pyridyl)butanoic acid

| Step | Reagent/Procedure | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| 1. Reduction | Sodium Borohydride (NaBH₄) | Converts the ketone group to a more reactive hydroxyl group. | Pre-analytical | nih.gov |

| 2. Esterification | Acidic Methanol | Converts the carboxylic acid to a methyl ester. | Pre-analytical | nih.gov |

| 3. Diastereomer Formation | (S)-(-)-alpha-Methylbenzyl isocyanate | Reacts with the hydroxyl group to form diastereomers, enabling chiral separation and enhancing MS detection. | Pre-analytical | nih.gov |

| 4. Quantification | LC-APCI-MS/MS | Separates and quantifies the derivatized diastereomers. | Instrumental Analysis | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Oxo 4 3 Pyridyl Butanamide

Innovation in Catalytic and Stereoselective Synthetic Methodologies

The development of efficient and selective synthetic routes to 4-Oxo-4-(3-pyridyl)-butanamide and its derivatives is a primary area for future research. While classical synthetic methods exist, there is considerable scope for innovation, particularly in catalysis and stereoselectivity.

Future research should focus on the development of novel catalytic systems for the synthesis of the 4-oxo-4-(3-pyridyl)butanamide scaffold. This could involve exploring nickel-catalyzed cross-coupling reactions, which have shown promise in the synthesis of other aryl-alkyl ketones. rsc.org The development of photocatalyzed reactions, such as the ortho-alkylation of pyridine (B92270) N-oxides, could also offer new, milder routes to functionalized derivatives. nih.gov

Furthermore, the creation of chiral analogs of this compound through stereoselective synthesis is a significant and unexplored avenue. Techniques such as organocatalysis or transition-metal-catalyzed asymmetric hydrogenation could be investigated to introduce chirality, leading to enantiomerically pure compounds with potentially unique biological activities. rsc.orgresearchgate.net Research into substrate-dependent stereoselective synthesis, as demonstrated with related pyridyl compounds, could provide a pathway to specific isomers. nih.gov The use of intramolecular acyl transfer reactions, which have been successful in creating atropisomeric amides, could also be adapted to generate structurally unique and stereochemically complex derivatives. rsc.org

Table 1: Potential Catalytic and Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Nickel-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Aryl-alkyl ketone synthesis rsc.org |

| Photocatalysis | Mild reaction conditions, novel reactivity | ortho-Alkylation of pyridines nih.gov |

| Asymmetric Hydrogenation | Access to chiral compounds | Stereoselective ketone reduction rsc.org |

| Organocatalysis | Metal-free, environmentally benign | Enantioselective synthesis researchgate.net |

| Intramolecular Acyl Transfer | Access to atropisomers | Stereoselective amide synthesis rsc.org |

Discovery of Novel Chemical Reactivity and Mechanistic Pathways

Understanding the intrinsic chemical reactivity of this compound is crucial for unlocking its potential. Future studies should aim to explore its reactions with a variety of reagents to uncover novel transformations and to elucidate the underlying mechanistic pathways.

Investigations into the reactivity of the ketone and amide functional groups, both individually and in concert, are warranted. For instance, the ketone could be a handle for various transformations, including reductions, additions, and condensations. The amide functionality could participate in hydrolysis, reduction, or rearrangement reactions. Mechanistic studies, including kinetic analyses and the use of isotopic labeling, could provide deep insights into these processes, similar to studies on the transfer hydrogenation of other pyridyl ketones. rsc.orgresearchgate.net The study of related 3-oxo-N-(pyridin-2-yl)butanamide compounds has shown their utility as precursors for various heterocyclic systems, suggesting that this compound could also be a versatile building block. researchgate.net

Integration of Advanced Computational Modeling for Predictive Chemistry and Biology

Advanced computational modeling offers a powerful tool to predict the properties and behavior of this compound, guiding experimental work and accelerating discovery.

Future research should leverage computational chemistry to explore various aspects of the molecule. benthambooks.com Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, vibrational frequencies, and chemical reactivity. nih.gov Such studies can predict sites of metabolism, complementing experimental work on nicotine (B1678760) metabolites. chemrxiv.org Quantum mechanics/molecular mechanics (QM/MM) methods could be used to simulate its interactions with biological macromolecules, providing insights into potential mechanisms of action. researchgate.net For instance, computational analysis of the nicotine oxidoreductase enzyme has provided a detailed understanding of its catalytic mechanism. acs.org Similar approaches could be applied to enzymes that metabolize this compound.

Table 2: Computational Approaches and Their Applications

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction, spectroscopic analysis nih.gov |

| Molecular Docking | Prediction of binding to biological targets mdpi.com |

| Molecular Dynamics (MD) | Simulation of dynamic behavior and interactions |

| QM/MM | Detailed study of enzymatic reaction mechanisms researchgate.netacs.org |

Identification of Undiscovered Biological Targets and Regulatory Pathways via In Vitro/In Silico Approaches

Given that this compound is a metabolite of nicotine, a comprehensive exploration of its biological activities is a critical area for future research. nih.gov

In silico screening methods can be a starting point to predict potential biological targets. nih.gov These computational approaches can identify proteins with which the molecule is likely to interact, guiding subsequent in vitro experiments. mdpi.com Following computational predictions, in vitro screening against a panel of receptors, enzymes, and ion channels is essential to identify any significant biological activity. Given the diverse biological effects of pyridine-containing compounds, this screening should be broad in scope. ajrconline.org Should any activity be identified, further studies would be necessary to elucidate the specific regulatory pathways involved. The biological activity of other 4-oxo derivatives suggests that this scaffold can interact with various biological targets. nih.gov

Exploration of this compound as a Core Scaffold for Material Science Applications or Chemical Reagents

The unique structural features of this compound, namely the pyridine ring and the butanamide chain, suggest its potential utility beyond the biological realm, specifically in materials science and as a chemical reagent.

The pyridine moiety is a well-known component in the construction of coordination polymers and other advanced materials. ontosight.aiontosight.aifrontiersin.org Future research could explore the use of this compound or its derivatives as ligands for the synthesis of novel coordination polymers with interesting electronic, optical, or porous properties. researchgate.net The amide functionality also offers a site for polymerization or for grafting onto other polymer backbones. The development of functional polymers based on this scaffold could lead to new materials for applications such as sensors or drug delivery systems. nih.gov The use of similar scaffolds in tissue engineering also suggests potential applications in biomaterials. nih.govnih.gov

As a chemical reagent, the bifunctional nature of this compound makes it an interesting building block for the synthesis of more complex molecules. Its ability to serve as a precursor to various heterocyclic systems, as seen with related compounds, should be explored. sciencepublishinggroup.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 4-Oxo-4-(3-pyridyl)-butanamide and ensuring purity?

- Methodology : Use acetylation or condensation reactions to prepare substituted butanamides. For example, thienyl-4-oxo-butanamides can be synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography. Confirm purity via NMR (e.g., characteristic amide proton signals at δ 6.5–8.5 ppm) and IR spectroscopy (amide C=O stretch ~1650–1700 cm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine X-ray crystallography (for solid-state structure determination) with computational methods (DFT calculations) to analyze bond lengths, angles, and electron density. For derivatives, employ LC-MS or GC-MS to confirm molecular weight and fragmentation patterns .

Q. What is the compound's role in tobacco-specific nitrosamine (NNK) metabolism?

- Methodology : Study α-hydroxylation of NNK in vitro using cytochrome P450 enzymes (e.g., CYP2A6). Monitor metabolites like this compound via HPLC or LC-MS/MS. Compare kinetic parameters (e.g., , ) across species or enzyme isoforms .

Advanced Research Questions

Q. How do DNA adducts formed by this compound contribute to mutagenesis?

- Methodology : Incubate the compound with DNA under physiological conditions and identify adducts (e.g., O-[4-oxo-4-(3-pyridyl)butyl]guanine) using -postlabeling or tandem mass spectrometry. Assess mutagenic potential via in vitro assays (e.g., Ames test with E. coli or mammalian cell lines) .

Q. What enzymatic repair mechanisms counteract DNA damage from this compound?

- Methodology : Evaluate O-alkylguanine-DNA alkyltransferase (MGMT) activity using recombinant enzyme assays. Quantify repair efficiency via fluorescence-based assays or PAGE analysis of oligonucleotide substrates. Compare wild-type vs. polymorphic MGMT variants (e.g., Lys178Arg) .

Q. How can researchers resolve contradictions in mutagenicity data across experimental models?

- Methodology : Perform comparative studies using prokaryotic (e.g., E. coli SOS response) and eukaryotic systems (e.g., human lymphoblastoid cells). Control for variables like metabolic activation (S9 fraction) and repair enzyme expression. Apply statistical tools (e.g., ANOVA) to reconcile discrepancies .

Q. What in vivo models are suitable for studying the compound's pharmacokinetics and toxicity?

- Methodology : Use A/J mice (susceptible to NNK-induced lung tumors) to assess metabolite formation in lung microsomes. Quantify this compound in urine via LC-MS/MS with isotope-labeled internal standards. Correlate adduct levels with histopathological changes .

Q. How can isotopic labeling improve quantification of this compound in biological matrices?

- Methodology : Synthesize - or -labeled analogs as internal standards. Validate LC-MS/MS methods for sensitivity (LOD < 1 ng/mL) and specificity (no matrix interference). Apply to human urine or plasma samples to study metabolic clearance .

Notes for Methodological Rigor

- Contradiction Management : When conflicting data arise (e.g., variable mutagenicity in E. coli vs. human cells), use orthogonal validation (e.g., CRISPR-edited cell lines) and meta-analysis .

- Ethical Compliance : Adhere to IARC guidelines for handling carcinogenic intermediates, including proper PPE and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |